molecular formula C13H19N3O B2429957 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 896522-90-0

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2429957
CAS No.: 896522-90-0
M. Wt: 233.315
InChI Key: LPTWWXFTXFKZFT-UHFFFAOYSA-N
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Description

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one: is a chemical compound with the molecular formula C13H19N3O It is characterized by the presence of an amino group, a phenylpiperazine moiety, and a propanone group

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology:

  • It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine:

  • Potential applications in the development of pharmaceutical agents targeting neurological disorders.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action for “3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one” is not specified in the sources I found. The mechanism of action would depend on the context in which this compound is used, such as in biological or chemical processes .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one typically begins with commercially available starting materials such as 4-phenylpiperazine and 3-chloropropanone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods:

  • Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Comparison with Similar Compounds

    1-(4-Phenylpiperazin-1-yl)propan-1-one: Lacks the amino group, resulting in different reactivity and applications.

    3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one:

    4-(3-Aminopropyl)phenylpiperazine: Similar structure but with variations in the position of the amino group.

Uniqueness:

  • The presence of both the amino group and the phenylpiperazine moiety in 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one imparts unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWWXFTXFKZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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